A Guide to the Comprehensive Structural Analysis of 1-(3-(tert-Butoxymethyl)cyclohexyl)urea
A Guide to the Comprehensive Structural Analysis of 1-(3-(tert-Butoxymethyl)cyclohexyl)urea
Audience: Researchers, scientists, and drug development professionals.
Abstract: The unequivocal structural characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical research. This guide provides an in-depth, multi-technique approach for the structural elucidation of 1-(3-(tert-Butoxymethyl)cyclohexyl)urea, a disubstituted cyclohexylurea derivative. By integrating data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, we present a self-validating workflow that ensures the highest degree of scientific rigor and confidence in structural assignment. This document is intended to serve as a practical reference for scientists engaged in the characterization of complex small molecules.
Introduction and Rationale
1-(3-(tert-Butoxymethyl)cyclohexyl)urea is a molecule of interest featuring several key functional groups: a urea moiety, a cyclohexane scaffold, and a tert-butyl ether. Derivatives of cyclohexylurea have been explored in various contexts, including as potential therapeutic agents[1]. The presence of both rigid (cyclohexane) and flexible (ether linkage, urea group) components, along with stereochemical possibilities (cis/trans isomerism on the cyclohexane ring), makes its structural analysis a non-trivial exercise.
An unambiguous determination of its molecular structure—verifying atomic connectivity and the nature of functional groups—is paramount. This requires a synergistic analytical approach where each technique provides a unique and complementary piece of the structural puzzle. This guide details the strategic application of mass spectrometry for molecular weight and fragmentation analysis, multinuclear and multidimensional NMR for mapping the precise covalent framework, and infrared spectroscopy for functional group confirmation.
Molecular Structure Overview and Isomerism
The target molecule, 1-(3-(tert-Butoxymethyl)cyclohexyl)urea, possesses the molecular formula C₁₂H₂₄N₂O₂. Its structure contains a central cyclohexane ring with two substituents at the 1 and 3 positions.
Caption: 2D representation of 1-(3-(tert-Butoxymethyl)cyclohexyl)urea.
The 1,3-disubstitution pattern on the cyclohexane ring gives rise to cis and trans diastereomers. These isomers will exhibit distinct spectroscopic signatures, particularly in NMR, due to the different spatial orientations of the substituents. The analytical workflow described herein is capable of distinguishing these isomers.
Mass Spectrometry: Molecular Weight and Fragmentation
Causality: Mass spectrometry is the first-line technique to determine the molecular weight of the analyte, thereby providing its elemental composition when high-resolution instrumentation is used.[2] Tandem MS (MS/MS) experiments further probe the structure by inducing fragmentation at the weakest bonds, offering crucial clues about the connectivity of substructures. For a polar molecule like this urea derivative, electrospray ionization (ESI) is the method of choice due to its soft ionization nature, which typically preserves the molecular ion.[3]
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 1-10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting protonation and forming the [M+H]⁺ ion.
-
Chromatography (Optional but Recommended): Inject the sample onto a C18 HPLC column to ensure purity before MS analysis. Elute with a water/acetonitrile gradient.
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Acquire data over an m/z range of 50-500 to detect the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with nitrogen or argon. Acquire the product ion spectrum.
-
Expected Data and Interpretation
-
Molecular Formula: C₁₂H₂₄N₂O₂
-
Monoisotopic Mass: 228.1838 Da
-
Expected [M+H]⁺ Ion (High Resolution): 229.1916 m/z
The fragmentation pattern provides a structural fingerprint. The most probable cleavage points are the C-O bond of the ether and the C-N bonds of the urea moiety.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.
Table 1: Predicted Mass Spectral Data
| m/z (Calculated) | Proposed Fragment | Notes |
|---|---|---|
| 229.1916 | [C₁₂H₂₅N₂O₂]⁺ | Protonated molecular ion, [M+H]⁺ |
| 173.1285 | [C₈H₁₇N₂O₂]⁺ | Loss of isobutylene (C₄H₈) from the tert-butyl group. A very common and diagnostic loss for tert-butyl ethers. |
| 155.1182 | [C₈H₁₅N₂O]⁺ | Loss of tert-butanol (C₄H₁₀O). |
| 128.1070 | [C₇H₁₄NO]⁺ | Cleavage yielding the protonated 3-(tert-butoxymethyl)cyclohexyl isocyanate fragment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS provides the molecular formula, NMR spectroscopy is the definitive technique for elucidating the precise atomic connectivity and stereochemistry of a molecule.[4][5] ¹H NMR reveals the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR provides information on the carbon skeleton. 2D NMR experiments, such as COSY and HSQC, correlate connected nuclei to build the molecular framework piece by piece.
Experimental Protocol: NMR
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Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as its residual solvent peak does not interfere with key signals, and it allows for the observation of exchangeable N-H protons from the urea group.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations within spin systems (e.g., through the cyclohexane ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to.
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Expected ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum will be complex, especially in the aliphatic region (1.0-2.2 ppm) due to overlapping signals from the cyclohexane ring protons.
Table 2: Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~6.0-6.5 | d (doublet) | 1H | H -N-C(O) | Coupling to the adjacent CH on the cyclohexane ring. |
| ~5.5 | s (singlet, broad) | 2H | -NH₂ | Exchangeable protons, typically a broad singlet. |
| ~3.5 | m (multiplet) | 1H | CH -N | Deshielded by the adjacent nitrogen atom. |
| ~3.2 | d (doublet) | 2H | -O-CH₂ -Ring | Adjacent to the ether oxygen and the cyclohexane ring. |
| ~3.1 | m (multiplet) | 1H | CH -CH₂O | Deshielded by the adjacent CH₂O group. |
| ~1.0-2.0 | m (multiplet) | 8H | Cyclohexane CH₂ | Complex, overlapping signals from the 4 methylene groups on the ring. |
| 1.15 | s (singlet) | 9H | -C(CH₃ )₃ | Characteristic sharp singlet for the magnetically equivalent tert-butyl protons. |
Expected ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C spectrum will show 10 distinct signals, assuming a trans or cis configuration which removes any plane of symmetry.
Table 3: Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~158.5 | C =O | Typical chemical shift for a urea carbonyl carbon. |
| ~75.1 | -O-C H₂- | Ether methylene carbon, deshielded by oxygen. |
| ~72.8 | -O-C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~48.9 | C H-N | Deshielded by the attached nitrogen. |
| ~38.0 | C H-CH₂O | Deshielded by the attached CH₂O group. |
| ~25-35 | Cyclohexane C H₂ | Four distinct signals for the ring methylene carbons. |
| 27.2 | -C(C H₃)₃ | Three equivalent methyl carbons of the tert-butyl group. |
Infrared (IR) Spectroscopy: Functional Group Confirmation
Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. By measuring the absorption of infrared radiation, we can confirm the presence of key groups like the urea (N-H, C=O) and the ether (C-O-C).[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Expected IR Absorption Bands
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450-3300 | N-H Stretch | Urea (-NH and -NH₂) |
| 2960-2850 | C-H Stretch | Aliphatic (Cyclohexane, tert-Butyl) |
| ~1660 | C=O Stretch (Amide I) | Urea |
| ~1620 | N-H Bend (Amide II) | Urea |
| ~1100 | C-O-C Stretch | Ether |
The presence of a strong carbonyl absorption around 1660 cm⁻¹ along with characteristic N-H stretches above 3300 cm⁻¹ is definitive proof of the urea functionality.[7] The strong band around 1100 cm⁻¹ confirms the ether linkage.
Integrated Structure Verification Workflow
Caption: Integrated workflow for unambiguous chemical structure elucidation.
Verification Logic:
-
MS ↔ NMR: The molecular formula from HRMS must be consistent with the number of carbons and protons observed and integrated in the ¹³C and ¹H NMR spectra.
-
IR ↔ NMR: The functional groups identified by IR (e.g., C=O, N-H, C-O-C) must correspond to the chemical environments observed in the NMR spectra (e.g., a carbonyl carbon at ~158 ppm, exchangeable N-H protons, and deshielded carbons/protons adjacent to oxygen).
-
MS ↔ NMR: The fragments observed in the MS/MS spectrum must be explainable by the cleavage of the molecular structure determined by NMR. For example, the loss of 56 Da (isobutylene) in MS is consistent with the tert-butyl ether group identified by the 9H singlet in ¹H NMR and the quaternary/methyl signals in ¹³C NMR.
Conclusion
The structural elucidation of 1-(3-(tert-Butoxymethyl)cyclohexyl)urea serves as an excellent model for the modern, multi-technique approach required in chemical analysis. By strategically combining the strengths of mass spectrometry, NMR spectroscopy, and infrared spectroscopy, a complete and confident structural assignment can be achieved. This integrated workflow not only identifies the molecule but also provides a self-validating framework that ensures data integrity and scientific rigor, a critical requirement in research and regulated environments.
References
-
ResearchGate. (n.d.). FTIR Spectrum of pure Urea. [online] Available at: [Link]
-
Demarest, K.T. et al. (2006). Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3362-3366. Available at: [Link]
-
Hofmann, J. & Kostiainen, R. (2014). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 406(1), 17-32. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 306672, 1-Tert-butyl-3-cyclohexylurea. Available at: [Link]
-
Wang, Z. et al. (2024). Structural annotation of unknown molecules in a miniaturized mass spectrometer based on a transformer enabled fragment tree method. Communications Chemistry, 7(1), 1-10. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid, 4000-400 cm -1 spectral domain. [online] Available at: [Link]
-
Wiley Online Library. (n.d.). Chemistry—A European Journal Supporting Information. Available at: [Link]
-
Iskra, J. et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3559. Available at: [Link]
-
Li, D. et al. (2015). Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance. Analytical Methods, 7(5), 2207-2214. Available at: [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]
-
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Available at: [Link]
-
ACS Publications. (2023). Uronium from X-ray-Desorbed Urea Enables Sustainable Ultrasensitive Detection of Amines and Semivolatiles. Analytical Chemistry. Available at: [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2224. Available at: [Link]
Sources
- 1. Synthesis and SAR of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives as non-peptidic motilin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
